molecular formula C22H22BrNO4S B2553049 N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide CAS No. 428473-69-2

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2553049
CAS No.: 428473-69-2
M. Wt: 476.39
InChI Key: MCDRHYCIOSOPNY-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide: is a chemical compound with the molecular formula C21H20BrNO4S It is characterized by the presence of bromine, methoxy, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride.

    Reaction with Dibenzylamine: The sulfonyl chloride is reacted with dibenzylamine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products vary depending on the specific oxidizing or reducing agent used.

    Hydrolysis: The major product is the corresponding sulfonic acid or amine derivative.

Scientific Research Applications

Chemistry: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a tool to study biological pathways and mechanisms.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is not well-documented. based on its chemical structure, it is likely to interact with specific molecular targets in biological systems. The presence of the bromine, methoxy, and sulfonamide groups suggests potential interactions with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N,N-dibenzyl-2-bromo-4,5-dimethylbenzenesulfonamide
  • N,N-dibenzyl-4-bromo-2,5-difluorobenzamide

Comparison: N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the methoxy groups can influence the compound’s electronic properties, while the sulfonamide group can affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO4S/c1-27-20-14-22(21(28-2)13-19(20)23)29(25,26)24(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDRHYCIOSOPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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